Ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)benzamido)benzoate Ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)benzamido)benzoate
Brand Name: Vulcanchem
CAS No.: 352532-07-1
VCID: VC21452168
InChI: InChI=1S/C24H18N2O5/c1-2-31-24(30)16-7-11-17(12-8-16)25-21(27)15-9-13-18(14-10-15)26-22(28)19-5-3-4-6-20(19)23(26)29/h3-14H,2H2,1H3,(H,25,27)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Molecular Formula: C24H18N2O5
Molecular Weight: 414.4g/mol

Ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)benzamido)benzoate

CAS No.: 352532-07-1

Cat. No.: VC21452168

Molecular Formula: C24H18N2O5

Molecular Weight: 414.4g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)benzamido)benzoate - 352532-07-1

Specification

CAS No. 352532-07-1
Molecular Formula C24H18N2O5
Molecular Weight 414.4g/mol
IUPAC Name ethyl 4-[[4-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoate
Standard InChI InChI=1S/C24H18N2O5/c1-2-31-24(30)16-7-11-17(12-8-16)25-21(27)15-9-13-18(14-10-15)26-22(28)19-5-3-4-6-20(19)23(26)29/h3-14H,2H2,1H3,(H,25,27)
Standard InChI Key RBBFJDULFNFFIN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Introduction

Chemical Structure and Properties

Predicted Properties

Based on structural analysis, the following table presents predicted physicochemical properties for Ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)benzamido)benzoate:

PropertyValueBasis of Prediction
Molecular Weight414.4 g/molProvided in PubChem data
Hydrogen Bond Donors1From NH of amide group
Hydrogen Bond Acceptors5From C=O and N groups
Rotatable BondsApproximately 6-8Based on molecular structure
Predicted Collision Cross Section [M+H]+Not providedRequires specialized prediction tools
LogPNot providedRequires specialized prediction tools

Related Compounds and Structural Analogs

Structural Similarities with Related Compounds

Ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)benzamido)benzoate shares structural similarities with several compounds reported in the literature. For example, the search results mention ethyl 4-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzoate , which contains similar functional elements but with a different ring arrangement. Both compounds feature an ethyl benzoate moiety connected to a cyclic imide structure, although the specific connectivity and spatial arrangement differ.

The phthalimide (isoindoline-1,3-dione) moiety present in the compound is a common structural feature in many bioactive molecules. This structural element is found in various pharmaceuticals and has been associated with diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.

CompoundKey Structural FeaturesSimilaritiesDifferences
Ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)benzamido)benzoatePhthalimide, amide linkage, ethyl ester--
Ethyl 4-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzoate Tetrahydroisoquinoline, ethyl esterEthyl ester, imide structureRing system, connectivity
4-((5-(4-(2,5-dioxopyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoic acid Pyrrolidine, oxadiazole, amideCyclic imide, amideDifferent heterocyclic system

Research Status and Future Directions

Current Research Status

The limited information available in the search results highlights a gap in the current research landscape regarding this specific compound. This presents opportunities for further investigation into its synthesis, characterization, and potential biological activities.

Future Research Directions

Several potential research directions for Ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)benzamido)benzoate include:

  • Optimization of synthetic routes to improve yield and purity

  • Comprehensive characterization of physicochemical properties

  • Evaluation of biological activities, particularly antimicrobial and anticancer properties

  • Structure-activity relationship studies through the synthesis and evaluation of structural analogs

  • Investigation of potential applications in drug delivery systems, leveraging the compound's structural features

Such research endeavors would contribute to a better understanding of this compound and potentially uncover new applications in pharmaceutical research and development.

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